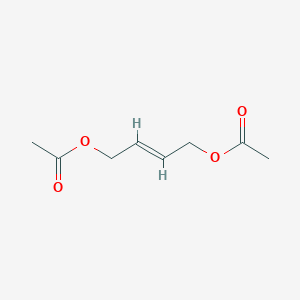

But-2-ene-1,4-diyl diacetate

Description

BenchChem offers high-quality But-2-ene-1,4-diyl diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about But-2-ene-1,4-diyl diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-4-acetyloxybut-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUAUHWZIKOMFC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-75-5 | |

| Record name | 1,4-Diacetoxy-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-But-2-ene-1,4-diyl diacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(E)-But-2-ene-1,4-diyl diacetate , also known as trans-1,4-diacetoxy-2-butene, is a bifunctional electrophilic compound that serves as a versatile building block in modern organic synthesis. Its stereodefined trans-alkene backbone, coupled with two reactive acetate leaving groups at the allylic positions, makes it a valuable precursor for the construction of complex molecular architectures, including those found in medicinally relevant compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, with a focus on practical applications for the research and drug development community.

Core Molecular and Physical Properties

(E)-But-2-ene-1,4-diyl diacetate is a diester with the chemical formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol [1]. The presence of the central carbon-carbon double bond with an (E)- or trans-configuration is a key structural feature that dictates its reactivity and stereochemical outcomes in various transformations.

Physicochemical Data

While experimental data for the (E)-isomer is not consistently reported in readily available literature, data for the corresponding (Z)-isomer and related compounds, along with computed properties, provide a reliable profile. The trans-isomer is generally more thermodynamically stable than its cis-counterpart due to reduced steric strain[2].

| Property | Value | Source(s) |

| IUPAC Name | [(E)-4-acetyloxybut-2-enyl] acetate | [1] |

| CAS Number | 18621-75-5 | [1] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Boiling Point | 120-121 °C at 18 mmHg (for (Z)-isomer) | [3] |

| 230.9 ± 28.0 °C at 760 mmHg (for (Z)-isomer) | [4] | |

| Density | 1.08 g/mL at 25 °C (for (Z)-isomer) | [3] |

| Refractive Index | n20/D 1.443 (lit.) (for (Z)-isomer) | [3] |

| Flash Point | >110 °C (for (Z)-isomer) | |

| Solubility | Not miscible in water (for (Z)-isomer) |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of (E)-but-2-ene-1,4-diyl diacetate. The symmetry of the molecule simplifies its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry. Key expected signals include:

-

A singlet for the six methyl protons of the two acetate groups.

-

A doublet for the four methylene protons adjacent to the ester oxygen atoms.

-

A triplet for the two vinylic protons of the central double bond. The coupling constant between the vinylic protons is expected to be in the range of 12-18 Hz, which is characteristic of a trans-alkene.

¹³C NMR: The carbon NMR spectrum is also expected to be simple, showing three distinct signals:

-

A signal for the methyl carbons of the acetate groups.

-

A signal for the methylene carbons.

-

A signal for the vinylic carbons.

The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands for (E)-but-2-ene-1,4-diyl diacetate include:

-

A strong C=O stretching vibration for the ester carbonyl groups, typically in the range of 1735-1750 cm⁻¹.

-

C-O stretching vibrations for the ester linkage, usually appearing as two bands in the region of 1250-1000 cm⁻¹.

-

A C=C stretching vibration for the trans-alkene, which is often weak or absent in symmetrical trans-alkenes, but may appear around 1670 cm⁻¹.

-

A characteristic C-H out-of-plane bending vibration for the trans-vinylic hydrogens, typically observed as a strong band around 965 cm⁻¹.

Synthesis of (E)-But-2-ene-1,4-diyl diacetate

The most common and straightforward synthesis of (E)-but-2-ene-1,4-diyl diacetate involves a two-step procedure starting from the commercially available 2-butyne-1,4-diol.

Step 1: Stereoselective Reduction of 2-Butyne-1,4-diol

The first step is the stereoselective reduction of the alkyne to the corresponding (E)-alkene, (E)-but-2-ene-1,4-diol. This is typically achieved using a dissolving metal reduction, such as sodium in liquid ammonia.

Caption: Stereoselective reduction of 2-butyne-1,4-diol.

Step 2: Acetylation of (E)-But-2-ene-1,4-diol

The resulting (E)-diol is then acetylated to afford the final product. This is a standard esterification reaction, commonly carried out using an excess of an acetylating agent in the presence of a base to neutralize the acidic byproduct.

-

To a solution of (E)-but-2-ene-1,4-diol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add pyridine (2.2 equivalents).

-

Slowly add acetic anhydride (2.5 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure (E)-but-2-ene-1,4-diyl diacetate.

Caption: Acetylation of (E)-but-2-ene-1,4-diol.

Chemical Reactivity and Synthetic Applications

The reactivity of (E)-but-2-ene-1,4-diyl diacetate is dominated by the presence of the two allylic acetate groups, which are good leaving groups in nucleophilic substitution reactions, and the electron-deficient double bond, which can participate in cycloaddition reactions.

Nucleophilic Substitution Reactions

The allylic nature of the acetate groups makes them susceptible to displacement by a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 or Sₙ2' mechanism, allowing for the introduction of various functionalities at the 1- and 4-positions of the butene backbone. This makes the compound a valuable C4 building block in organic synthesis.

Diels-Alder Reaction

(E)-But-2-ene-1,4-diyl diacetate can function as a dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the construction of six-membered rings[5][6][7]. The electron-withdrawing nature of the acetate groups activates the double bond, making it more reactive towards electron-rich dienes.

A key feature of the Diels-Alder reaction is its stereospecificity. As a trans-dienophile, (E)-but-2-ene-1,4-diyl diacetate will react with a diene to form a cyclohexene derivative where the two acetate groups are in a trans-relationship in the newly formed ring[2]. This stereochemical control is a significant advantage in the synthesis of complex target molecules with defined stereocenters.

Caption: Diels-Alder reaction with (E)-but-2-ene-1,4-diyl diacetate.

This stereospecificity has been exploited in the synthesis of natural products and their analogues, where the formation of a six-membered ring with a specific stereochemistry is a crucial step.

Applications in Drug Development

The dienyl ester motif is a key structural feature in several biologically active natural products, including the potent anticancer agent dictyostatin[1]. While direct use of (E)-but-2-ene-1,4-diyl diacetate in the synthesis of dictyostatin is not explicitly detailed, its structural similarity to key intermediates highlights its potential as a building block for the synthesis of such complex molecules. Its ability to introduce a functionalized four-carbon unit with defined stereochemistry makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

Safety and Handling

Hazard Identification

-

Irritation: Likely to be irritating to the skin, eyes, and respiratory system.

-

Combustibility: It is a combustible liquid with a relatively high flash point.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) in case of a fire.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

(E)-But-2-ene-1,4-diyl diacetate is a valuable and versatile C4 building block in organic synthesis. Its defined trans-stereochemistry and the presence of two reactive allylic acetate groups allow for a range of stereocontrolled transformations, most notably as a dienophile in Diels-Alder reactions. For researchers and professionals in drug development, a thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective application in the construction of complex and biologically active molecules. Adherence to proper safety and handling procedures is essential when working with this and related chemical compounds.

References

-

ResearchGate. (n.d.). Preparation of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates 3 a) and... Retrieved from [Link]

-

ResearchGate. (n.d.). The consumption (A/A0) of (Z)-but-2-ene-1,4-diyl diacetate (c0 = 55.2... Retrieved from [Link]

-

Chemsrc. (n.d.). (2Z)-2-Butene-1,4-diyl diacetate | CAS#:25260-60-0. Retrieved from [Link]

-

PubChem. (n.d.). But-2-ene-1,4-diyl diacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). The Diels‐Alder Reaction Ethylenic and Acetylenic Dienophiles. Retrieved from [Link]

-

PubMed Central. (n.d.). The simplest Diels–Alder reactions are not endo-selective. Retrieved from [Link]

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

-

ResearchGate. (2002, May 14). Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. Retrieved from [Link]

-

Carl Roth. (2015, April 15). Safety Data Sheet: Ethylene glycol diacetate. Retrieved from [Link]

- Google Patents. (n.d.). RU2150460C1 - Method of synthesis of 1,4-butynediol.

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (E)-1,4-diaryl-2-butene-1,4-diones. Retrieved from [Link]

-

Capot Chemical. (2010, December 16). MSDS of 2-Oxa-1,4-Butanediol Diacetate. Retrieved from [Link]

Sources

- 1. But-2-ene-1,4-diyl diacetate | C8H12O4 | CID 638131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. cis-1,4-Diacetoxy-2-butene 95 25260-60-0 [sigmaaldrich.com]

- 4. (2Z)-2-Butene-1,4-diyl diacetate | CAS#:25260-60-0 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

- 10. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

cis-1,4-Diacetoxy-2-butene structural formula and isomers

An In-depth Technical Guide to cis-1,4-Diacetoxy-2-butene: Structure, Isomerism, and Synthetic Utility

Authored by a Senior Application Scientist

Preamble: The Strategic Importance of C4 Building Blocks in Synthesis

In the landscape of modern organic synthesis, the strategic selection of foundational building blocks is paramount to the successful construction of complex molecular architectures. Among these, C4 synthons offer a versatile platform for introducing functionality and stereochemical complexity. 1,4-Diacetoxy-2-butene, a bifunctional alkene, stands out as a particularly valuable intermediate. Its utility is profoundly influenced by the geometric arrangement of its substituents around the carbon-carbon double bond. This guide provides a detailed exploration of the cis-isomer, cis-1,4-diacetoxy-2-butene, offering a comparative analysis with its trans counterpart and delving into its synthesis and key applications for researchers, chemists, and professionals in drug development.

Molecular Structure and Physicochemical Properties of cis-1,4-Diacetoxy-2-butene

cis-1,4-Diacetoxy-2-butene, systematically named (2Z)-But-2-ene-1,4-diyl diacetate, is an ester characterized by two acetoxy groups positioned on the same side of the central double bond.[1] This specific stereochemistry imparts distinct physical properties and a higher-energy ground state compared to its trans isomer, making it a more reactive, and often more desirable, participant in various chemical transformations.[2]

Caption: Structural Formula of cis-1,4-Diacetoxy-2-butene

Physicochemical Data and Identifiers

The fundamental properties of cis-1,4-diacetoxy-2-butene are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| IUPAC Name | (2Z)-But-2-ene-1,4-diyl diacetate | [1] |

| CAS Number | 25260-60-0 | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Boiling Point | 120-121 °C at 18 mmHg | [1][4] |

| Density | 1.08 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.443 | [1] |

| SMILES String | CC(=O)OCC=CCOC(=O)C | [1] |

| InChI Key | VZUAUHWZIKOMFC-ARJAWSKDSA-N | [1] |

| Solubility | Not miscible in water; Soluble in many organic solvents. | [1][4] |

Isomerism: A Tale of Two Geometries

The primary isomers of 1,4-diacetoxy-2-butene are the geometric isomers, cis (Z) and trans (E). The spatial arrangement of the acetoxy groups relative to the double bond is the defining structural difference, which profoundly impacts their thermodynamic stability and chemical reactivity.[2]

Caption: Two-Step Synthesis Workflow

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints and rationale for each step.

Step 1: Selective Hydrogenation of 2-Butyne-1,4-diol

The core of this step is the stereoselective reduction of an alkyne to a cis-alkene. The choice of catalyst is critical.

-

Expertise & Causality: Lindlar's catalyst (palladium poisoned with lead acetate and quinoline) is employed to prevent over-reduction to the corresponding alkane. The "poison" deactivates the catalyst just enough to stop the reaction at the alkene stage, while the quinoline helps ensure syn-addition of hydrogen, yielding the desired cis geometry.

-

Methodology:

-

In a suitable hydrogenation flask, dissolve 2-butyne-1,4-diol in a solvent such as methanol. [1] 2. Add a catalytic amount of Lindlar's catalyst (typically 5% by weight of the alkyne).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for lab scale).

-

Stir the mixture vigorously at room temperature.

-

Trustworthiness (In-Process Control): Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material spot/peak and the appearance of a new product spot/peak indicates conversion. It is crucial to stop the reaction once the starting material is consumed to avoid saturation of the double bond. [1] 6. Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid catalyst.

-

Evaporate the solvent under reduced pressure to yield crude cis-2-butene-1,4-diol. [1]

-

Step 2: Acetylation of cis-2-Butene-1,4-diol

This is a standard esterification that converts the hydroxyl groups to acetates.

-

Expertise & Causality: Acetic anhydride is used as the acetylating agent. A base, such as triethylamine or pyridine, is essential. It serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate and neutralizes the acetic acid byproduct, driving the equilibrium towards the product. [5]

-

Methodology:

-

Dissolve the crude cis-2-butene-1,4-diol in a suitable aprotic solvent like tetrahydrofuran or dichloromethane. [4][5] 2. Add a base, such as triethylamine (2.5-3.0 equivalents). [4] 3. Cool the mixture in an ice bath to control the initial exotherm.

-

Slowly add acetic anhydride (2.2-2.5 equivalents) dropwise with stirring. [4] 5. Allow the reaction to warm to room temperature and stir for several hours (e.g., 16 hours) or until completion as monitored by TLC. [4] 6. Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [4] 7. Purify the resulting crude oil by vacuum distillation to obtain pure cis-1,4-diacetoxy-2-butene. [4]

-

Key Synthetic Applications: Leveraging Stereochemistry for Function

The defined cis-geometry of cis-1,4-diacetoxy-2-butene is the key to its utility in several advanced synthetic transformations.

Olefin Cross-Metathesis

In ruthenium-catalyzed olefin cross-metathesis, cis-1,4-diacetoxy-2-butene is significantly more reactive than its trans counterpart. [2]This enhanced reactivity is a direct consequence of its stereochemistry, which allows for the facile formation of the requisite metallacyclobutane intermediate in the catalytic cycle. [2]This makes it an excellent partner for reactions with other olefins, such as allylbenzene. [4][6]

Palladium-Catalyzed Synthesis of Heterocycles

cis-1,4-Diacetoxy-2-butene is a valuable substrate in palladium-catalyzed reactions for forming carbon-carbon and carbon-heteroatom bonds. [2][5]A noteworthy application is the tandem allylation of 1,2-phenylenediamines, which yields 1,2,3,4-tetrahydro-2-vinylquinoxalines. [2]These heterocyclic scaffolds are prevalent in many pharmaceutically active compounds.

Pyrolysis and Diels-Alder Reactions

The pyrolysis of cis-1,4-diacetoxy-2-butene provides a convenient and efficient route to 1-acetoxy-1,3-butadiene. [2][6]This resulting diene is a highly useful component in Diels-Alder cycloaddition reactions, a cornerstone for constructing six-membered rings with excellent stereocontrol, a common motif in natural product synthesis. [5]

Spectroscopic Characterization

Unambiguous characterization of the synthesized product is essential for quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structure and stereochemistry of cis-1,4-diacetoxy-2-butene.

-

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. One would expect to see three distinct signals:

-

A singlet for the six equivalent methyl protons of the two acetate groups.

-

A multiplet (often appearing as a doublet of triplets or a complex pattern) for the four equivalent methylene protons (-CH₂-).

-

A multiplet (often a triplet) for the two equivalent vinylic protons (-CH=CH-). The coupling between the methylene and vinylic protons confirms the connectivity.

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry, showing three distinct signals:

-

One signal for the methyl carbons of the acetate groups.

-

One signal for the methylene carbons.

-

One signal for the vinylic carbons. [7]

-

Conclusion

cis-1,4-Diacetoxy-2-butene is more than just an isomer; it is a specialized tool for the discerning synthetic chemist. Its reduced thermodynamic stability translates into enhanced, and often unique, reactivity compared to its trans counterpart. [2]From facilitating challenging olefin metathesis reactions to serving as a precursor for complex heterocyclic systems and stereocontrolled cycloadditions, its utility is vast. [2][5]A thorough understanding of its structure, properties, and the nuanced differences between its isomers allows researchers and drug development professionals to strategically incorporate this versatile C4 building block into synthetic routes, enabling the efficient construction of novel and complex molecules.

References

-

cis-1,4-Diacetoxy-2-butene (95%). (n.d.). Amerigo Scientific. Retrieved January 25, 2026, from [Link]

-

But-2-ene-1,4-diyl diacetate | C8H12O4. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). (n.d.). docbrown.info. Retrieved January 25, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cis-1,4-Diacetoxy-2-butene | 25260-60-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CIS-1,4-DIACETOXY-2-BUTENE | 25260-60-0 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cis-1,4-Diacetoxy-2-butene (95%) - Amerigo Scientific [amerigoscientific.com]

- 7. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Characterization of (Z)-But-2-ene-1,4-diyl diacetate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (Z)-But-2-ene-1,4-diyl diacetate, a key building block in organic synthesis. The following sections detail the expected spectroscopic signatures from Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR), Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a comprehensive resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Overview

(Z)-But-2-ene-1,4-diyl diacetate, also known as cis-1,4-diacetoxy-2-butene, possesses a C₈H₁₂O₄ molecular formula and a molecular weight of 172.18 g/mol .[1][2] Its structure features a central cis-configured carbon-carbon double bond, flanked by two methylene groups, each connected to an acetate functional group. This specific arrangement dictates a unique spectroscopic fingerprint, which is essential for its unambiguous identification and quality control.

The symmetrical nature of the molecule, with a plane of symmetry bisecting the double bond, results in chemical equivalency for several of its atoms. This is a key feature to consider when interpreting its NMR spectra.

Synthesis and its Implications on Spectroscopic Analysis

A common synthetic route to (Z)-But-2-ene-1,4-diyl diacetate involves a two-step process commencing with 2-butyne-1,4-diol.[3] The initial step is the selective hydrogenation of the alkyne to the corresponding cis-alkene, (Z)-2-butene-1,4-diol, typically employing a poisoned palladium catalyst such as Lindlar's catalyst.[3] The subsequent step is the esterification of the diol with an acetylating agent, such as acetic anhydride, to yield the final product.

Understanding this synthetic pathway is crucial for anticipating potential impurities that might be observed in the spectra. For instance, incomplete hydrogenation could lead to the presence of the starting alkyne, while over-reduction could result in the fully saturated butane-1,4-diyl diacetate. The corresponding trans-isomer, (E)-But-2-ene-1,4-diyl diacetate, is another potential impurity that can be readily distinguished by its unique spectroscopic signature, particularly in NMR.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of (Z)-But-2-ene-1,4-diyl diacetate by providing information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (Z)-But-2-ene-1,4-diyl diacetate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Data Acquisition: Record the spectrum at room temperature using a standard single-pulse experiment. Key acquisition parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay to ensure quantitative integration, and a spectral width that encompasses all expected proton signals.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Expected ¹H NMR Spectrum and Interpretation

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals:

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~ 5.7 | Triplet | 2H | Olefinic Protons (-CH=CH-) |

| ~ 4.6 | Doublet | 4H | Methylene Protons (-CH₂-O) |

| ~ 2.1 | Singlet | 6H | Methyl Protons (-O-C(O)-CH₃) |

The olefinic protons are expected to appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons, in turn, will appear as a doublet due to coupling with the olefinic protons. The methyl protons of the two equivalent acetate groups will give a sharp singlet as they have no adjacent protons to couple with. Monitoring the vinylic hydrogen signal is a key method for observing reactions involving this compound.[4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets, where each unique carbon atom gives a single peak. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent (e.g., CDCl₃ triplet at ~77 ppm) or TMS at 0 ppm.

Expected ¹³C NMR Spectrum and Interpretation

Given the molecular symmetry, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum:

| Chemical Shift (δ) / ppm | Assignment |

| ~ 170 | Carbonyl Carbon (-C=O) |

| ~ 128 | Olefinic Carbon (-CH=CH-) |

| ~ 60 | Methylene Carbon (-CH₂-O) |

| ~ 21 | Methyl Carbon (-CH₃) |

The carbonyl carbons of the acetate groups will be the most downfield signal. The olefinic carbons will appear in the typical alkene region, and the methylene and methyl carbons will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat liquid film of the compound between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be taken first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected IR Spectrum and Interpretation

The IR spectrum of (Z)-But-2-ene-1,4-diyl diacetate will be dominated by the strong absorption of the ester functional groups. An authentic infrared spectrum is a key quality specification for this compound.[1]

| Frequency (cm⁻¹) | Vibration | Description |

| ~ 3020 | =C-H stretch | Characteristic of vinylic C-H bonds. |

| ~ 2950, 2870 | C-H stretch | Aliphatic C-H stretching of the methylene and methyl groups. |

| ~ 1740 | C=O stretch | Strong, sharp absorption characteristic of the ester carbonyl group. |

| ~ 1650 | C=C stretch | Medium to weak absorption for the cis-disubstituted double bond. |

| ~ 1230 | C-O stretch | Strong absorption from the ester C-O bond. |

| ~ 700 | =C-H bend | Out-of-plane bending for a cis-disubstituted alkene. |

The presence of a strong band around 1740 cm⁻¹ is a clear indicator of the ester functionality. The C=C stretch for a cis-alkene is often weaker than for a trans-alkene. The NIST WebBook provides a reference gas-phase IR spectrum for cis-1,4-diacetoxy-2-butene.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for confirmation of its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities or by direct infusion.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Expected Mass Spectrum and Interpretation

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The NIST WebBook has electron ionization mass spectral data available for this compound.[5]

| m/z | Fragment Ion | Interpretation |

| 172 | [C₈H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 113 | [M - OAc]⁺ | Loss of an acetoxy radical. |

| 70 | [C₄H₆O]⁺ | A likely fragment resulting from cleavage and rearrangement. |

| 43 | [CH₃CO]⁺ | Acetyl cation, often the base peak. |

The molecular ion peak at m/z 172 confirms the molecular weight of the compound. A prominent peak at m/z 43, corresponding to the acetyl cation, is a very common and characteristic fragment for acetate esters and is often the most abundant ion (the base peak).

Visualizations

Molecular Structure of (Z)-But-2-ene-1,4-diyl diacetate

Caption: Molecular structure of (Z)-But-2-ene-1,4-diyl diacetate.

Experimental Workflow for Spectroscopic Analysis

Sources

Sourcing High-Purity cis-1,4-Diacetoxy-2-butene: A Technical Guide for Researchers

For chemists engaged in the intricate art of organic synthesis, particularly within the pharmaceutical and fine chemical industries, the procurement of high-quality starting materials is a foundational pillar of success. cis-1,4-Diacetoxy-2-butene, a versatile C4 building block, is a case in point. Its stereodefined double bond and bifunctional nature make it a valuable precursor for a diverse array of complex molecules.[1] This guide provides an in-depth analysis of the commercial landscape for high-purity cis-1,4-diacetoxy-2-butene, offering a technical resource for researchers, scientists, and drug development professionals to make informed sourcing decisions.

The Strategic Importance of cis-1,4-Diacetoxy-2-butene in Synthesis

The unique chemical architecture of cis-1,4-diacetoxy-2-butene, characterized by a Z-configured double bond flanked by two acetoxy groups, imparts a distinct reactivity profile that is highly sought after in synthetic chemistry. This configuration makes it an excellent substrate for a variety of transformations, including as a precursor to valuable dienes for Diels-Alder reactions and in palladium-catalyzed allylic alkylations for the construction of nitrogen-containing heterocycles.[2] The cis-isomer's inherent steric strain, compared to its trans counterpart, renders it more reactive and thus more favorable for certain synthetic pathways.[2]

Commercial Supplier Landscape for High-Purity cis-1,4-Diacetoxy-2-butene

A survey of the chemical supplier market reveals several key players offering cis-1,4-diacetoxy-2-butene. However, the stated purity and the depth of analytical data provided can vary significantly. For research and development, particularly in a regulated environment such as drug development, sourcing material with well-defined purity and impurity profiles is paramount. Below is a comparative overview of prominent suppliers.

| Supplier | Stated Purity | Analytical Method | Key Offerings |

| Thermo Scientific Chemicals (formerly Alfa Aesar & Acros Organics) | 96% or ≥94.0% | Gas Chromatography (GC) | Offers various quantities (e.g., 10g, 50g, 25mL) with readily available Safety Data Sheets (SDS) and some specifications.[3][4][5] |

| Sigma-Aldrich (Merck) | 95% | Not explicitly stated on product page, but Certificate of Analysis is available. | Provides detailed safety information and references to peer-reviewed literature showcasing its application.[6] |

| TCI America | >95.0% | Gas Chromatography (GC) | Offers a clear purity specification with NMR confirmation of structure and provides pricing for different quantities.[7] |

| Amerigo Scientific | 95% | Not specified; buyer assumes responsibility for confirming purity. | Positions the product for research use and notes that they do not collect analytical data.[8] |

| Chemsavers | 95% | Not specified | Lists the product with basic information.[9] |

| Santa Cruz Biotechnology | Not specified | Not specified | Provides basic chemical identifiers and notes the product is for research use only.[10] |

Synthesis and Purification: A Deeper Dive

Understanding the synthetic route to cis-1,4-diacetoxy-2-butene is crucial for anticipating potential impurities. The most common laboratory and industrial synthesis involves the acetylation of cis-2-butene-1,4-diol.[1]

The primary challenge in this synthesis is to avoid isomerization to the more thermodynamically stable trans-isomer. Purification is most effectively achieved via vacuum distillation to prevent thermal decomposition (pyrolysis) of the product.[11] For applications demanding the highest purity, fractional distillation or column chromatography may be necessary to remove residual trans-isomer and other byproducts.[11]

Quality Control and Analytical Verification: Ensuring Purity

For the discerning researcher, verifying the purity of a starting material is a non-negotiable step. While suppliers provide a certificate of analysis, independent verification is often warranted. Gas Chromatography (GC) is the most common and effective method for assessing the purity of cis-1,4-diacetoxy-2-butene and quantifying the presence of the trans-isomer.

Step-by-Step GC Analysis Protocol:

-

Sample Preparation: Prepare a dilute solution of the cis-1,4-diacetoxy-2-butene sample in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) is suitable for separating the cis and trans isomers.

-

Injector: Set to a temperature of 250 °C.

-

Detector: Set to a temperature of 280 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

-

Data Analysis: The retention times of the cis and trans isomers will be different, with the more volatile trans-isomer typically eluting first. The peak area of each isomer can be used to determine the relative percentage and thus the purity of the sample.

Safety and Handling Considerations

cis-1,4-Diacetoxy-2-butene is a combustible liquid and causes skin irritation.[6][12] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.[5][13]

Conclusion

The successful application of cis-1,4-diacetoxy-2-butene in complex organic synthesis is directly linked to the purity of the starting material. While several commercial suppliers offer this reagent, a thorough evaluation of their product specifications and, where necessary, independent analytical verification are critical steps for any researcher. By understanding the synthetic origins, potential impurities, and appropriate analytical techniques, scientists can confidently source high-purity cis-1,4-diacetoxy-2-butene, paving the way for groundbreaking research and development.

References

-

Amerigo Scientific. cis-1,4-Diacetoxy-2-butene (95%). [Link]

-

Fisher Scientific. cis-1,4-Diacetoxy-2-butene 95.0+%, TCI America™. [Link]

-

Chemsavers. cis-1,4-Diacetoxy-2-butene, 95% 50g. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cis-1,4-Diacetoxy-2-butene, 96% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. cis-1,4-Diacetoxy-2-butene, 95% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. cis-1,4-Diacetoxy-2-butene, 96% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 6. cis-1,4-二乙酰氧基-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. cis-1,4-Diacetoxy-2-butene 95.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 8. cis-1,4-Diacetoxy-2-butene (95%) - Amerigo Scientific [amerigoscientific.com]

- 9. chemsavers.com [chemsavers.com]

- 10. scbt.com [scbt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.no [fishersci.no]

Methodological & Application

Introduction: The Strategic Importance of cis-1,4-Diacetoxy-2-butene

An In-Depth Guide to the Synthesis of cis-1,4-Diacetoxy-2-butene from cis-2-butene-1,4-diol

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. cis-1,4-Diacetoxy-2-butene is a bifunctional molecule of significant value, serving as a versatile precursor for a multitude of complex molecular architectures.[1] Its stereodefined cis-alkene core, flanked by two reactive acetate groups, makes it an ideal substrate for stereospecific transformations.

This compound is frequently utilized in sophisticated palladium-catalyzed reactions, which are foundational for constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of heterocyclic compounds—scaffolds common to many pharmaceutical drugs.[2] Furthermore, pyrolysis of cis-1,4-diacetoxy-2-butene yields 1-acetoxy-1,3-butadiene, a valuable diene for Diels-Alder reactions, a cornerstone cycloaddition for forming six-membered rings with high stereocontrol.[1][3]

This application note provides a comprehensive guide to the synthesis of cis-1,4-diacetoxy-2-butene via the robust and high-yielding acetylation of cis-2-butene-1,4-diol. We will explore the underlying reaction mechanism, present detailed and validated experimental protocols, and discuss critical safety and handling considerations.

Reaction Principles: The Mechanism of Pyridine-Catalyzed Acetylation

The conversion of cis-2-butene-1,4-diol to its diacetate derivative is a classic esterification reaction, specifically an O-acetylation. The process employs acetic anhydride as the acetylating agent, with a tertiary amine base, typically pyridine, serving as a crucial catalyst and acid scavenger.

The reaction mechanism unfolds through several key steps:

-

Activation of Acetic Anhydride: Pyridine acts as a nucleophilic catalyst, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself, priming it for reaction with a weaker nucleophile like an alcohol.

-

Nucleophilic Attack: The hydroxyl group of cis-2-butene-1,4-diol performs a nucleophilic attack on the carbonyl carbon of the activated N-acetylpyridinium ion.

-

Proton Transfer and Ester Formation: Pyridine, now also acting as a Brønsted base, abstracts a proton from the oxonium ion intermediate, leading to the formation of the first acetate ester and regenerating the pyridine catalyst.

-

Second Acetylation: The process is repeated at the second hydroxyl group to yield the final diacetylated product.

-

Acid Scavenging: Throughout the reaction, pyridine neutralizes the acetic acid byproduct that is formed, shifting the equilibrium towards the product side and preventing potential acid-catalyzed side reactions.[1][4]

Detailed Experimental Protocols

Successful synthesis relies on meticulous execution and the use of appropriate reagents, particularly anhydrous solvents where specified, to prevent hydrolysis of the acetic anhydride. Below are two validated protocols using different amine bases.

Protocol 1: Acetylation using Pyridine

This is a classic and highly effective method. The use of dry pyridine is critical for optimal results.

Materials and Reagents:

-

cis-2-Butene-1,4-diol (1.0 equiv.)

-

Acetic Anhydride (≥98%) (3.0-4.0 equiv.)

-

Pyridine (anhydrous)

-

Toluene

-

Dichloromethane or Ethyl Acetate

-

Methanol (for quenching)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Setup: Under an inert atmosphere, dissolve cis-2-butene-1,4-diol (1.0 equiv.) in anhydrous pyridine (sufficient to create a stirrable solution, approx. 0.2-0.5 M).

-

Addition of Reagent: Cool the stirred solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5-2.0 equiv. per hydroxyl group, total 3.0-4.0 equiv.) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) until the starting diol is fully consumed.

-

Quenching: Once the reaction is complete, carefully quench any excess acetic anhydride by the slow addition of dry methanol at 0 °C.

-

Work-up: a. Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator. This is a critical step to ensure complete removal. b. Dilute the remaining residue with dichloromethane or ethyl acetate. c. Wash the organic layer sequentially with 1M HCl (to remove residual pyridine), saturated aqueous sodium bicarbonate (to neutralize acids), and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude oil by vacuum distillation.

Protocol 2: Acetylation using Triethylamine and THF

This protocol offers an alternative base and solvent system, which can be advantageous in certain contexts.

Materials and Reagents:

-

cis-2-Butene-1,4-diol (1.0 equiv., e.g., 0.25 mol)

-

Triethylamine (3.0 equiv., e.g., 0.75 mol)

-

Acetic Anhydride (2.5 equiv., e.g., 0.63 mol)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask, dissolve cis-2-butene-1,4-diol (1.0 equiv.) and triethylamine (3.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Addition of Reagent: To the stirred solution at room temperature, slowly add acetic anhydride (2.5 equiv.) dropwise.

-

Reaction: Stir the reaction mixture for approximately 16 hours at room temperature.

-

Work-up: a. Terminate the reaction by adding 300 mL of saturated aqueous sodium chloride solution. b. Add saturated sodium bicarbonate solution and 300 mL of diethyl ether for extraction. c. Separate the organic layer and extract the aqueous phase again with an additional 200 mL of diethyl ether. d. Combine the organic layers, wash with 300 mL of saturated saline, and dry over anhydrous sodium sulfate.[1]

-

Purification: Concentrate the solution under reduced pressure and purify the resulting residue by vacuum distillation.

Data Summary and Product Specifications

For successful planning and execution, key quantitative and physical data are summarized below.

Table 1: Reaction Parameters

| Parameter | Protocol 1 (Pyridine) | Protocol 2 (Triethylamine/THF) |

| cis-2-Butene-1,4-diol | 1.0 equiv. | 1.0 equiv. (0.25 mol) |

| Acetic Anhydride | 3.0 - 4.0 equiv. | 2.5 equiv. (0.63 mol) |

| Base | Pyridine (solvent) | Triethylamine (3.0 equiv.) |

| Solvent | Pyridine | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temp. | Room Temperature |

| Reaction Time | Monitored by TLC | ~16 hours |

| Reported Yield | ~91% (after distillation)[1] | High-yielding[1] |

Table 2: Physical Properties of cis-1,4-Diacetoxy-2-butene

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₄ | [5] |

| Molecular Weight | 172.18 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 120-121 °C at 18 mmHg; 80-82 °C at 3 mbar | [1][5] |

| Density | 1.08 g/mL at 25 °C | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Solubility | Insoluble in water; Soluble in many organic solvents | [5] |

Purification by Vacuum Distillation: A Critical Step

The final purification of cis-1,4-diacetoxy-2-butene is best achieved by vacuum distillation.[6] This technique is essential because the compound is susceptible to thermal decomposition (pyrolysis) at elevated temperatures.[6] Distilling under reduced pressure lowers the boiling point, thereby minimizing the risk of degradation and the formation of impurities. A reported condition for successful purification is distillation at 80-82 °C under a pressure of 3 mbar.[1]

Safety and Handling: A Priority

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure present significant hazards.

-

Acetic Anhydride: This substance is highly corrosive, flammable, and reacts violently with water. It can cause severe skin burns and eye damage.[7][8] All handling must be performed in a certified chemical fume hood.[9]

-

Pyridine and Triethylamine: These are flammable liquids and are harmful if swallowed, inhaled, or absorbed through the skin.[7] They should also be handled exclusively in a fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash-proof safety goggles, and acid-resistant gloves (e.g., Butyl rubber).[10][11]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area thoroughly with water.[7] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air.[7]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete or Slow Reaction | 1. Reagents (solvent, base) are not anhydrous. 2. Insufficient reaction time or temperature. 3. Inadequate mixing. | 1. Use freshly dried solvents and high-purity reagents. 2. Allow the reaction to stir longer, monitoring progress by TLC. 3. Ensure efficient stirring throughout the reaction. |

| No Product Distilling Over | 1. Vacuum level is insufficient. 2. Heating bath temperature is too low. 3. Incorrect thermometer placement. | 1. Check the vacuum pump and all connections for leaks. 2. Gradually increase the heating bath temperature, avoiding overheating. 3. Ensure the thermometer bulb is level with the side arm of the distillation head.[6] |

| Product is Dark or Discolored | 1. Distillation temperature is too high, causing decomposition. 2. Presence of non-volatile impurities. | 1. Improve the vacuum to lower the boiling point. 2. Consider a pre-purification step like filtration through a short plug of silica gel.[6] |

| Final Product is Impure | 1. Incomplete removal of pyridine/acetic acid. 2. Co-distillation of an impurity with a similar boiling point. | 1. Ensure thorough work-up, including co-evaporation with toluene and aqueous washes. 2. Use a fractional distillation column for improved separation.[6] |

Conclusion

The acetylation of cis-2-butene-1,4-diol is a reliable and efficient method for producing cis-1,4-diacetoxy-2-butene, a key intermediate in modern organic synthesis. By understanding the reaction mechanism, adhering to detailed protocols, and prioritizing safety, researchers can successfully synthesize this valuable compound in high yield and purity. The protocols and data provided herein offer a solid foundation for its application in drug discovery and development programs.

References

-

Selective conversion of cis-2-butene-1,4-diol to 2-hydroxytetrahydrofuran over K, Ca and Ba metals-promoted Ru/SiO2 catalysts. ResearchGate. Available at: [Link]

-

cis-1,4-Diacetoxy-2-butene (95%). Amerigo Scientific. Available at: [Link]

-

Preparation of Furan from cis-2-Butene-1,4-diol. SciSpace. Available at: [Link]

-

ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

-

Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. ResearchGate. Available at: [Link]

-

Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. CPAChem. Available at: [Link]

-

Acid Anhydrides react with alcohols to form esters. Chemistry LibreTexts. Available at: [Link]

-

The mechanism for the esterification reaction. Chemguide. Available at: [Link]

-

Safety Data Sheet: Acetic acid anhydride. Carl ROTH. Available at: [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

-

Reaction of Acetic Anhydride with Ethyl Alcohol | Ethyl acetate -Ester | Acetic acid | Class 12. YouTube. Available at: [Link]

-

What safety precautions should you take when working with acetic anhydride? Quora. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cis-1,4-Diacetoxy-2-butene (95%) - Amerigo Scientific [amerigoscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. carlroth.com [carlroth.com]

- 9. quora.com [quora.com]

- 10. nj.gov [nj.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Application Notes & Protocols: Palladium-Catalyzed Allylation with 1,4-Diacetoxy-2-butene

Abstract: This document provides a comprehensive technical guide to the palladium-catalyzed allylic substitution reaction utilizing cis-1,4-diacetoxy-2-butene. This versatile C4 building block serves as a powerful precursor for constructing complex molecular architectures through the reliable formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. We will explore the foundational Tsuji-Trost reaction mechanism, present a detailed and validated experimental protocol for a representative allylation, discuss key parameters for reaction optimization, and highlight significant applications in modern synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this efficient transformation.

Introduction: The Strategic Value of 1,4-Diacetoxy-2-butene

The palladium-catalyzed allylic substitution, widely known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis.[1][2] Its power lies in the ability to form a diverse range of chemical bonds under mild conditions, making it indispensable for the synthesis of complex natural products and pharmaceuticals.[3][4] This reaction typically involves the coupling of a nucleophile with a substrate bearing a leaving group in an allylic position, all orchestrated by a palladium catalyst.[1]

Within the vast arsenal of allylic precursors, cis-1,4-diacetoxy-2-butene stands out as a particularly strategic bifunctional building block.[5] Its symmetrical structure, featuring two acetate leaving groups, allows for sequential or double substitutions, providing a streamlined entry into 1,4-difunctionalized butene derivatives. This reagent is frequently employed in tandem allylation reactions, which are powerful methods for constructing heterocyclic compounds that form the core scaffolds of many pharmaceutical drugs.[5][6] The stereochemistry of the starting material can also play a crucial role, with the cis isomer often exhibiting higher reactivity compared to its trans counterpart due to greater steric strain.[6]

The Catalytic Engine: Understanding the Tsuji-Trost Mechanism

The efficacy of the palladium-catalyzed allylation hinges on a well-understood and predictable catalytic cycle. The reaction is initiated by a palladium(0) species, which is often generated in situ from a more stable palladium(II) precatalyst or used directly, such as in the form of Pd(PPh₃)₄.

The catalytic cycle proceeds through three primary stages:

-

Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of 1,4-diacetoxy-2-butene. This is followed by an oxidative addition step, where the palladium inserts into one of the carbon-acetate bonds. This key step results in the formation of an electrophilic η³-allyl palladium(II) intermediate and the expulsion of an acetate anion.[2][7]

-

Nucleophilic Attack: The generated η³-allyl palladium complex is now a potent electrophile. A nucleophile, typically activated by a base, attacks one of the terminal carbons of the allyl fragment. The mode of attack depends on the nature of the nucleophile. "Soft" nucleophiles (derived from acids with pKa < 25), such as malonates or amines, typically perform an "outer-sphere" attack, directly adding to the allyl ligand.[2][3] "Hard" nucleophiles (pKa > 25) may favor an "inner-sphere" mechanism, involving initial coordination to the palladium center followed by reductive elimination.[2]

-

Reductive Elimination & Catalyst Regeneration: Following the nucleophilic addition, the resulting palladium(II) species undergoes reductive elimination to release the allylated product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7]

Below is a diagram illustrating this fundamental catalytic pathway.

Caption: The catalytic cycle of the Tsuji-Trost reaction.

Experimental Protocol: Double Allylation of Dimethyl Malonate

This section provides a detailed, step-by-step procedure for the palladium-catalyzed double allylation of dimethyl malonate using cis-1,4-diacetoxy-2-butene. This protocol is a robust starting point that can be adapted for various soft nucleophiles.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required. Tetrahydrofuran (THF) is flammable and can form peroxides. Sodium hydride (NaH) is a water-reactive flammable solid. Palladium catalysts are toxic. Handle all chemicals with appropriate care.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Quantity |

| cis-1,4-Diacetoxy-2-butene (95%) | 172.18 | 5.0 | 0.86 g (0.82 mL) |

| Dimethyl malonate | 132.12 | 11.0 | 1.45 g (1.26 mL) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.05 (1 mol%) | 46 mg |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | 398.44 | 0.22 (4.4 mol%) | 88 mg |

| Sodium hydride (NaH, 60% in mineral oil) | 24.00 (as NaH) | 11.0 | 440 mg |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Saturated aq. NH₄Cl | - | - | ~30 mL |

| Diethyl ether | - | - | ~100 mL |

| Anhydrous MgSO₄ | - | - | As needed |

| Silica gel for column chromatography | - | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition (Inert Atmosphere): Under a positive flow of inert gas, add sodium hydride (440 mg, 11.0 mmol) to the flask. Add anhydrous THF (30 mL) via syringe.

-

Nucleophile Deprotonation: Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.26 mL, 11.0 mmol) dropwise via syringe over 5 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

-

Catalyst Preparation: In a separate small vial under an inert atmosphere, dissolve Pd₂(dba)₃ (46 mg, 0.05 mmol) and dppe (88 mg, 0.22 mmol) in anhydrous THF (10 mL). Stir for 10 minutes until the solution turns a characteristic dark reddish-brown or yellow-orange color.

-

Catalyst Addition: Transfer the catalyst solution to the reaction flask via cannula or syringe.

-

Substrate Addition: Add a solution of cis-1,4-diacetoxy-2-butene (0.82 mL, 5.0 mmol) in anhydrous THF (10 mL) to the reaction mixture dropwise over 15 minutes using a syringe pump.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approx. 66 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~30 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Caption: Experimental workflow for the double allylation reaction.

Optimizing for Success: Key Reaction Parameters

The outcome of the palladium-catalyzed allylation is highly dependent on a careful selection of reaction conditions. Understanding the role of each component is critical for achieving high yields and selectivity.

| Parameter | Common Choices | Rationale & Field Insights |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive. Pd₂(dba)₃ is a stable Pd(0) precatalyst that is widely used and activated in situ by phosphine ligands.[8] |

| Ligand | PPh₃, dppe, dppf, (R,R)-Trost Ligand | Ligands are crucial for stabilizing the Pd(0) species and modulating its reactivity. Monodentate ligands like PPh₃ are common, while bidentate ligands like dppe can enhance stability and reaction rates. Chiral ligands enable asymmetric synthesis.[1][9] |

| Nucleophile | Malonates, β-ketoesters, amines, phenols, nitroalkanes | The reaction is broad in scope.[9] "Soft" carbon nucleophiles are excellent candidates. Nitrogen and oxygen nucleophiles are also highly effective, enabling the formation of C-N and C-O bonds, respectively.[3] |

| Base | NaH, K₂CO₃, Cs₂CO₃, DBU, Et₃N | The base must be strong enough to deprotonate the nucleophile without causing side reactions. NaH is effective for soft carbon nucleophiles. Carbonates are often used for N- and O-nucleophiles. |

| Solvent | THF, Dioxane, DMF, DMSO, CH₂Cl₂ | Aprotic solvents are generally preferred. THF is a versatile choice. More polar solvents like DMF or DMSO can sometimes accelerate the reaction but may complicate the workup. |

| Temperature | Room Temperature to Reflux | Most reactions proceed efficiently between room temperature and the reflux temperature of the solvent. Higher temperatures can increase the rate but may lead to catalyst decomposition or side products. |

Conclusion

The palladium-catalyzed allylation using 1,4-diacetoxy-2-butene is a robust and highly versatile synthetic method. Its ability to serve as a 1,4-dielectrophile allows for the efficient and often stereocontrolled synthesis of complex molecules from simple precursors. By understanding the core reaction mechanism and carefully controlling key experimental parameters, researchers can reliably execute this transformation to access a wide array of valuable chemical structures for applications in drug discovery, natural product synthesis, and materials science.

References

- MDPI. (n.d.). Palladium/Brønsted Acid Catalysis for Hydrofunctionalizations of Alkynes.

- Wikipedia. (n.d.). Tsuji–Trost reaction.

- MDPI. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.

- Thieme. (2018). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters.

- Sigma-Aldrich. (n.d.). Trost Ligands for Allylic Alkylation.

-

Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]

- NIH National Library of Medicine. (n.d.). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin).

- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of cis-1,4-Diacetoxy-2-butene from cis-2-butene-1,4-diol.

- BenchChem. (n.d.). A Comparative Guide to cis- and trans-1,4-Diacetoxy-2-butene in Synthetic Chemistry.

- Unspecified Source. (n.d.). 2-Butene-1,4-diol: Synthesis and Applications in Industrial Chemistry.

Sources

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. Tsuji-Trost Reaction [organic-chemistry.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective | MDPI [mdpi.com]

- 9. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

Application Notes and Protocols: Leveraging cis-1,4-diacetoxy-2-butene in Diels-Alder Cycloaddition Reactions

Introduction: The Strategic Advantage of a C4 Synthon in Complex Synthesis

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a powerful and elegant tool for the construction of six-membered rings with high stereocontrol.[1][2] This [4+2] cycloaddition, a concerted pericyclic reaction, provides a convergent pathway to complex cyclic systems that are foundational to numerous natural products and pharmaceutical agents.[1][2] Within the arsenal of dienophiles available to the modern chemist, cis-1,4-diacetoxy-2-butene emerges as a particularly versatile C4 building block. Its symmetrically disposed acetate groups and inherent cis-geometry offer a unique handle for post-cycloaddition functionalization, enabling the stereocontrolled synthesis of highly functionalized cyclohexene derivatives.

This technical guide provides an in-depth exploration of the use of cis-1,4-diacetoxy-2-butene in Diels-Alder reactions. We will delve into the mechanistic underpinnings that dictate its reactivity and stereochemical outcome, present detailed, field-proven protocols for its application, and showcase its utility in the synthesis of valuable molecular scaffolds, such as conduritol derivatives.[3][4][5]

Mechanistic Insights and Stereochemical Fidelity

The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state without the formation of intermediates.[2][6] This concerted nature is the cornerstone of the reaction's high stereospecificity. The stereochemistry of the dienophile is directly translated to the resulting cyclohexene adduct.[6][7] In the case of cis-1,4-diacetoxy-2-butene, the cis-relationship of the two acetoxymethyl groups is faithfully retained in the product, yielding a cis-disubstituted cyclohexene ring.[8]

Key Mechanistic Features:

-

[4+2] Cycloaddition: The reaction involves the interaction of the 4π-electron system of a conjugated diene with the 2π-electron system of the dienophile (cis-1,4-diacetoxy-2-butene).[1]

-

Concerted & Suprafacial: The formation of two new sigma bonds and one new pi bond occurs simultaneously from the same face of both the diene and the dienophile.[2][9]

-

Stereochemical Retention: The cis-geometry of the dienophile dictates a cis-stereochemistry of the substituents on the newly formed six-membered ring.[6][7]

The acetoxy groups on cis-1,4-diacetoxy-2-butene are mildly electron-withdrawing, which can influence the reaction rate. Generally, Diels-Alder reactions are facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[1][9] While the acetoxy groups are not as strongly activating as other electron-withdrawing functionalities, they provide a balance of reactivity and stability, making cis-1,4-diacetoxy-2-butene a reliable and manageable dienophile for a range of dienes.

Substrate Scope: Partnering Dienes

Cis-1,4-diacetoxy-2-butene can react with a variety of conjugated dienes. The choice of diene is critical and is often dictated by the desired target molecule.

| Diene Partner | Structural Features | Resulting Adduct Scaffold |

| Cyclopentadiene | A highly reactive, cyclic diene locked in the requisite s-cis conformation.[6] | Bicyclic systems (norbornene derivatives) with fused five- and six-membered rings. |

| 1,3-Butadiene | The simplest conjugated diene. | A simple cyclohexene derivative. |

| Furan | A heterocyclic diene. | An oxabicyclic adduct, which can be a precursor to various functionalized cyclohexanes. |

| Anthracene | A polycyclic aromatic hydrocarbon that can act as a diene across its central ring. | A bridged tricyclic system. |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Adherence to these procedures, including the use of appropriate analytical techniques for reaction monitoring and product characterization, is crucial for success.

Protocol 1: General Procedure for the Diels-Alder Reaction of cis-1,4-diacetoxy-2-butene with Cyclopentadiene

This reaction is a classic example, often used in instructional laboratories, that reliably produces the corresponding bicyclic adduct.

Materials:

-

cis-1,4-diacetoxy-2-butene (1.0 eq)

-

Cyclopentadiene (freshly cracked, 1.2 eq)

-

Toluene or Xylene (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add cis-1,4-diacetoxy-2-butene and the chosen anhydrous solvent.

-

Addition of Diene: Slowly add the freshly cracked cyclopentadiene to the stirred solution at room temperature.

-

Thermal Conditions: Heat the reaction mixture to reflux (typically 80-110 °C for toluene).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Diels-Alder adduct.

Causality Behind Experimental Choices:

-

Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature via a self-Diels-Alder reaction. "Cracking" the dimer (dicyclopentadiene) by distillation immediately before use ensures a high concentration of the monomeric diene.

-

Inert Atmosphere: While not always strictly necessary for this specific reaction, an inert atmosphere is good practice to prevent potential side reactions, especially if the substrates or products are sensitive to oxidation.

-

Thermal Conditions: The Diels-Alder reaction is a thermally allowed process. Heating provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate.

Visualization of the Experimental Workflow

Caption: A typical experimental workflow for the Diels-Alder reaction.

Application in Synthesis: The Gateway to Conduritols

The cycloadducts derived from the Diels-Alder reaction of cis-1,4-diacetoxy-2-butene are valuable synthetic intermediates. A prime example is their use in the synthesis of conduritols, a class of naturally occurring inositols (polyhydroxylated cyclohexanes and cyclohexenes) that exhibit a range of biological activities, including glycosidase inhibition.[4][5]

The cis-diacetoxy functionality in the Diels-Alder adduct can be readily hydrolyzed to the corresponding cis-diol. This diol can then be subjected to further stereocontrolled transformations, such as epoxidation followed by ring-opening, to introduce additional hydroxyl groups with defined stereochemistry, ultimately leading to various conduritol isomers.

Synthetic Pathway to a Conduritol Precursor

Caption: Synthetic route from a Diels-Alder adduct to a key conduritol precursor.

Conclusion: A Reliable and Versatile Synthetic Tool

Cis-1,4-diacetoxy-2-butene is a valuable and reliable dienophile for the construction of functionalized six-membered rings via the Diels-Alder reaction. Its key advantages lie in the stereospecificity it imparts on the cycloaddition and the synthetic versatility of the resulting cis-diacetate functionality. The protocols and insights provided herein offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this reagent in the synthesis of complex molecular architectures, including medicinally relevant scaffolds like the conduritols.

References

-

Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

-

All Things Organic. (2019, October 20). Diels-Alder 2: cis / trans dienophiles [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2014, August 29). 7.12: The Diels-Adler Reaction Is a 1,4-Addition Reaction. Retrieved from [Link]

-